2-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
2-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrimidine core, which is a common scaffold in many biologically active molecules. The presence of the cyclopropyl group and the pyrazinyl-substituted azetidine ring further enhances its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the pyrazinyl group. The final step involves the formation of the pyrimidine core and the attachment of the cyclopropyl group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
2-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrimidine core and have shown potential as CDK2 inhibitors.
Uniqueness
2-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is unique due to the combination of its cyclopropyl group, pyrazinyl-substituted azetidine ring, and pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H16N6 |
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Molecular Weight |
268.32 g/mol |
IUPAC Name |
2-cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C14H16N6/c1-2-10(1)14-17-4-3-12(19-14)18-11-8-20(9-11)13-7-15-5-6-16-13/h3-7,10-11H,1-2,8-9H2,(H,17,18,19) |
InChI Key |
ZKHPZQVYRHITAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)NC3CN(C3)C4=NC=CN=C4 |
Origin of Product |
United States |
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